Succinate ferreux

Vue d'ensemble

Description

Ferrous succinate is a compound that has been studied for its potential applications in various fields, including materials science and nutrition. It is a form of iron that is used to treat iron deficiency anemia and has been evaluated for its bioavailability in humans. The compound has been considered as a fortification agent for infant cereals due to its high bioavailability and minimal impact on the sensory qualities of food . Additionally, ferrous succinate has been involved in the synthesis of other compounds, such as ferrite grade γ-Fe2O3, which is used in the production of ferrites .

Synthesis Analysis

The synthesis of ferrous succinate involves the combination of iron with succinic acid. In the context of ferrite production, ferrous succinate can be synthesized as a hydrazinate complex, which upon decomposition in the presence of moisture and atmospheric oxygen, leads to the formation of γ-Fe2O3 . This process is significant for the production of ferrites, which are important materials in the electronics industry.

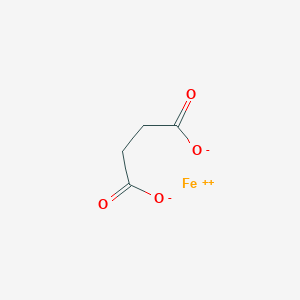

Molecular Structure Analysis

While the specific molecular structure of ferrous succinate is not detailed in the provided papers, the related compound, ferrous succinato-hydrazinate, has been synthesized and characterized. This compound is part of a group of iron(II) carboxylato-hydrazinates that decompose to mainly γ-Fe2O3, a ferrite grade material . The molecular structure of these compounds is crucial for their thermal decomposition properties and the resulting material characteristics.

Chemical Reactions Analysis

Ferrous succinate participates in various chemical reactions. For instance, in the context of iron fortification, it is used due to its ability to maintain high bioavailability and stability in food products . In the synthesis of ferrite grade materials, the thermal decomposition of ferrous succinato-hydrazinate involves a reaction with atmospheric oxygen, releasing energy and forming γ-Fe2O3 . This reaction is autocatalytic and is facilitated by the hydrazine released during heating.

Physical and Chemical Properties Analysis

The physical and chemical properties of ferrous succinate make it suitable for use in iron fortification and pharmaceutical applications. Its high bioavailability is demonstrated in studies comparing it to other iron compounds, showing similar absorption rates to ferrous sulfate in human subjects . The tolerability and pharmacokinetics of ferrous succinate have also been studied, indicating that it is well-tolerated and has a bioavailability comparable to other iron supplements . The stability of ferrous succinate under various conditions is important for its use in food fortification and as a precursor in material synthesis .

Applications De Recherche Scientifique

Prévention et traitement de l'anémie ferriprive

Le succinate ferreux est largement utilisé dans la prévention et le traitement de l'anémie ferriprive . C'est le supplément de fer le plus couramment utilisé et accessible pour l'anémie ferriprive, en particulier chez les patients chinois . La dose thérapeutique conventionnelle est de 0,2 g par jour pendant 12 semaines .

Prévention du déclin cognitif vasculaire (DCV)

Des recherches sont en cours sur l'efficacité et l'innocuité du fer ferreux dans la prévention du déclin cognitif vasculaire chez les patients atteints d'infarctus cérébral/d'accident ischémique transitoire (AIT) . L'essai FAVORITE vise à clarifier si la supplémentation en fer ferreux pour corriger une faible hémoglobine réduit le risque de DCV chez les patients ayant subi un accident vasculaire cérébral ischémique récent ou un AIT compliqué d'une anémie légère ou d'une carence en fer .

Amélioration de la fonction immunitaire

Le fer a des activités immunitaires stimulantes présumées . Élément essentiel à la production de l'hémoglobine, le fer joue un rôle crucial dans le système immunitaire. L'activité immunostimulante du fer supplémentaire comme le this compound est à l'étude.

Activités anticancéreuses

Le fer est également associé à des activités anticancéreuses . Le rôle du fer dans la prévention et le traitement du cancer fait l'objet de recherches continues. Le this compound, en tant que source de fer, peut contribuer à ces activités anticancéreuses.

Activités cognitives stimulantes

Le fer est associé à des activités cognitives stimulantes . Une carence en fer a été associée à un déclin cognitif, et une supplémentation en fer, comme le this compound, peut améliorer la fonction cognitive.

Propriétés de fluorescence pour la détermination

Le this compound a été étudié pour ses propriétés de fluorescence . Ces propriétés pourraient potentiellement être utilisées pour la détermination de certaines substances, bien que le mécanisme exact et la structure chimique ne soient pas encore tout à fait clairs

Mécanisme D'action

Ferrous succinate, also known as Iron succinate, is an iron supplement used in the prevention and treatment of iron-deficiency anemia . Here is a detailed explanation of its mechanism of action:

Target of Action

The primary targets of Ferrous succinate are various proteins involved in iron metabolism and hemoglobin production. These include Transferrin receptor protein 1 , Egl nine homolog 1 , Histone deacetylase 8 , Alpha-hemoglobin-stabilizing protein , Hemoglobin subunit alpha , Frataxin, mitochondrial , Ferritin heavy chain , and others . These proteins play crucial roles in iron transport, storage, and utilization within the body.

Mode of Action

Ferrous succinate replenishes iron stores in the body, which is essential for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . By providing the necessary iron, Ferrous succinate helps to prevent and treat this type of anemia.

Biochemical Pathways

Ferrous succinate affects the biochemical pathways involved in iron metabolism and hemoglobin synthesis. Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the rest of the body . When iron levels are low, the body cannot produce enough hemoglobin, leading to iron-deficiency anemia .

Pharmacokinetics

The efficiency of absorption of Ferrous succinate depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose. Those who are iron deficient may absorb up to 95% of an iron dose .

Result of Action

The major activity of supplemental iron, such as Ferrous succinate, is in the prevention and treatment of iron deficiency anemia . By replenishing iron stores in the body, Ferrous succinate helps to increase the production of hemoglobin, thereby preventing and treating iron-deficiency anemia .

Action Environment

The action of Ferrous succinate can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the absorption of iron. Certain substances, such as calcium, can inhibit iron absorption, while others, like vitamin C, can enhance it . Furthermore, the safety data sheet for Ferrous succinate recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also suggests using personal protective equipment and ensuring adequate ventilation .

Safety and Hazards

Acute iron overdosage can be divided into four stages. In the first stage, which occurs up to six hours after ingestion, the principal symptoms are vomiting and diarrhea. Other symptoms include hypotension, tachycardia, and CNS depression ranging from lethargy to coma . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

butanedioate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXRFOWKIZPNTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

10030-90-7 | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

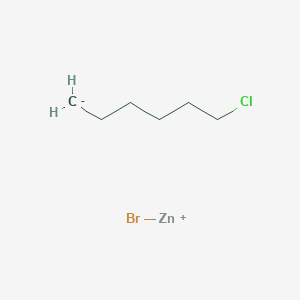

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is ferrous succinate and why is it used medically?

A1: Ferrous succinate is an iron salt commonly used to treat iron deficiency anemia [, , ]. It provides a bioavailable source of iron, an essential component of hemoglobin, which carries oxygen throughout the body.

Q2: How does ferrous succinate compare to other iron supplements like ferrous sulfate in terms of effectiveness?

A2: Research suggests that ferrous succinate and ferrous sulfate have comparable effectiveness in treating iron deficiency anemia [, , ]. Both are viable options, but individual patient tolerance and side effects may vary.

Q3: Can the administration route of ferrous succinate influence its effectiveness in treating iron deficiency anemia?

A3: Yes, studies show that intravenous administration of iron, including iron sucrose, leads to a faster and greater increase in hemoglobin levels compared to oral iron supplementation, including ferrous succinate, in hemodialysis patients [, , , ]. While oral ferrous succinate remains a common treatment option, intravenous iron demonstrates superior efficacy in specific patient populations.

Q4: Does the presence of Helicobacter pylori infection impact the effectiveness of ferrous succinate in treating iron deficiency anemia?

A4: Yes, treating Helicobacter pylori infection alongside ferrous succinate supplementation has been shown to improve treatment outcomes in patients with both conditions [, ]. Eradicating Helicobacter pylori may enhance iron absorption and utilization, leading to a more effective treatment for iron deficiency anemia.

Q5: Are there any formulations or strategies to improve the bioavailability of ferrous succinate?

A6: Yes, research has explored combining ferrous succinate with succinic acid as an "absorption-improver" []. This approach aims to enhance iron absorption in the gut, potentially leading to greater efficacy at lower doses.

Q6: Does oral contraceptive use affect the absorption of ferrous succinate?

A7: Based on available research, oral contraceptive use in women without iron deficiency does not appear to significantly impact the absorption rate of ferrous succinate [].

Q7: Are there any promising alternatives to traditional iron supplements like ferrous succinate?

A8: Research is exploring novel iron delivery systems, such as thiolated human-like collagen-iron complexes []. These complexes aim to deliver iron more efficiently and with higher bioavailability compared to traditional iron salts, potentially leading to better treatment outcomes and fewer side effects.

Q8: What are some future research directions for ferrous succinate and iron deficiency treatment?

A8: Future research may focus on:* Optimizing iron delivery systems to enhance bioavailability and reduce side effects.* Investigating personalized iron therapy based on individual patient characteristics and needs.* Exploring the relationship between iron status, gut microbiome, and treatment response. * Identifying novel biomarkers for iron deficiency and monitoring treatment efficacy.

Q9: Can ferrous succinate play a role in mitigating the toxic effects of nanoparticles?

A10: Emerging research suggests that ferrous succinate, along with other ferrous iron-containing agents, may help protect vascular endothelial cells from the toxic effects of cobalt nanoparticles (CoNPs) []. The mechanism appears to involve inhibiting the activation of hypoxia-inducible factor-1α (HIF-1α), which is implicated in CoNP toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)

![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)